![molecular formula C26H24N6O2 B2852532 N4-(3-methoxyphenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955338-16-6](/img/structure/B2852532.png)
N4-(3-methoxyphenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-(3-methoxyphenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is substituted with various aromatic groups, enhancing its chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N4-(3-methoxyphenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: N4-(3-methoxyphenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic groups in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activity. For instance, studies have shown that certain derivatives can inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation. Specifically, compounds similar to N4-(3-methoxyphenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine have been evaluated for their anti-proliferative effects against various cancer cell lines such as A549 and HCT-116. One promising derivative demonstrated an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) .
Inhibition of Kinases
The compound has also been studied for its potential as a casein kinase 1 (CK1) inhibitor. CK1 is implicated in several diseases, including cancer and neurodegenerative disorders. The discovery of pyrazolo[3,4-d]pyrimidine derivatives as CK1 inhibitors has led to the identification of new lead compounds with potent inhibitory activity .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that optimize yield and purity. Structure-activity relationship studies have shown that modifications in the phenyl groups and the pyrazolo core can significantly impact biological activity.
Case Study 1: Anticancer Activity Assessment
A study focused on the synthesis and evaluation of several pyrazolo[3,4-d]pyrimidine derivatives revealed that specific substitutions on the phenyl rings enhanced anti-proliferative activity against cancer cell lines. The most effective compound demonstrated an IC50 value significantly lower than existing treatments .
Case Study 2: Kinase Inhibition Profile
In another study examining the inhibition of CK1 by pyrazolo[3,4-d]pyrimidines, a derivative similar to this compound was found to inhibit CK1 with an IC50 value of 78 nM. This highlights its potential as a therapeutic agent for conditions related to aberrant CK1 activity .
References Table
Wirkmechanismus
The mechanism of action of N4-(3-methoxyphenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound can modulate the activity of these targets, leading to changes in cellular functions and therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- N4-(3-methoxyphenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine shares structural similarities with other pyrazolo[3,4-d]pyrimidines, such as:
- N~6~-(2-chlorobenzyl)-N~4~-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- N~6~-(2-fluorobenzyl)-N~4~-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and selectivity. The presence of methoxy groups can enhance its solubility and interaction with biological targets.
Biologische Aktivität
N4-(3-methoxyphenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a complex arrangement that includes:
- Molecular Formula : C23H26N6O
- Molecular Weight : 402.5 g/mol
Anticancer Properties
Numerous studies have investigated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, with promising results indicating their efficacy against various cancer cell lines.
-
In Vitro Studies :
- A study demonstrated that a related compound with a similar scaffold induced apoptosis in A549 lung cancer cells at low micromolar concentrations (IC50 = 2.24 µM), outperforming doxorubicin (IC50 = 9.20 µM) as a positive control .
- Another compound from this class showed significant inhibitory activity across multiple cancer cell lines, including HepG2 (hepatoma), MCF-7 (breast cancer), and PC-3 (prostate cancer) with varying IC50 values ranging from 1.74 µM to 24 µM .
-
Mechanism of Action :
- The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. These compounds often target specific kinases and enzymes critical for tumor growth and metastasis.
- Molecular docking studies suggest that these compounds bind effectively to the active sites of their targets, disrupting normal cellular functions and leading to apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by modifications in its structure:
- Substituents : Variations in the methoxy groups and phenyl rings significantly affect potency and selectivity against different cancer types.
- Scaffold Importance : The pyrazolo[3,4-d]pyrimidine core is essential for maintaining the anticancer activity; alterations in this scaffold often lead to diminished effects .
Data Summary
Compound | Target Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound 1a | A549 (Lung) | 2.24 | |
Compound 5i | MCF-7 (Breast) | 0.30 | |
Compound 1d | MCF-7 (Breast) | 1.74 | |
Doxorubicin | A549 (Lung) | 9.20 |
Case Studies
Several case studies have highlighted the effectiveness of pyrazolo[3,4-d]pyrimidines in preclinical models:
- MCF-7 Model : Inhibition of tumor growth was observed alongside significant induction of apoptosis and suppression of cell migration in breast cancer models treated with these compounds .
- Dual Inhibition : Some derivatives have shown dual inhibition properties against both EGFR and VEGFR2 pathways, indicating their potential as multitargeted anticancer agents.
Eigenschaften
IUPAC Name |
4-N-(3-methoxyphenyl)-6-N-[(2-methoxyphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O2/c1-33-21-13-8-10-19(15-21)29-24-22-17-28-32(20-11-4-3-5-12-20)25(22)31-26(30-24)27-16-18-9-6-7-14-23(18)34-2/h3-15,17H,16H2,1-2H3,(H2,27,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPWKRAZDNKXJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CC=C4OC)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.